
4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a benzamide structure, along with a tetrahydronaphthalenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves a multi-step process:
Amidation: The nitrobenzene derivative is then subjected to amidation with 1,2,3,4-tetrahydronaphthalen-1-amine under appropriate conditions to form the desired benzamide.
Methylation: The final step involves the methylation of the benzamide to introduce the methyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)
Major Products
Reduction: 4-methyl-3-amino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 4-carboxy-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
Aplicaciones Científicas De Investigación
4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-3-nitropyridine: A substituted nitropyridine with similar nitro and methyl groups.
4-methyl-3-nitrobenzoyl chloride: Another nitrobenzene derivative with a similar structure.
N-methyl-N’-nitro-N-nitrosoguanidine (MNNG): A nitrosoguanidine compound with similar nitro functionality.
Uniqueness
4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is unique due to the presence of the tetrahydronaphthalenyl moiety, which imparts distinct chemical and biological properties compared to other nitrobenzene derivatives.
Propiedades
Número CAS |
876573-65-8 |
|---|---|
Fórmula molecular |
C18H18N2O3 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C18H18N2O3/c1-12-9-10-14(11-17(12)20(22)23)18(21)19-16-8-4-6-13-5-2-3-7-15(13)16/h2-3,5,7,9-11,16H,4,6,8H2,1H3,(H,19,21) |
Clave InChI |
KVYKZOIBYUNRJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2CCCC3=CC=CC=C23)[N+](=O)[O-] |
Solubilidad |
9.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


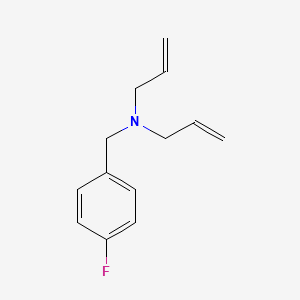
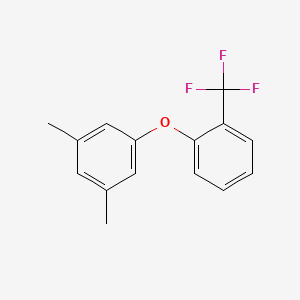
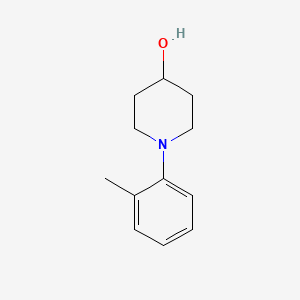

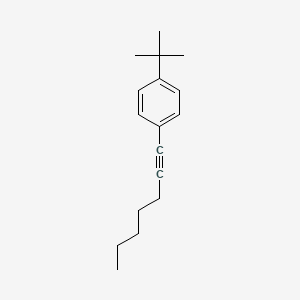
![N-[3-(4-Morpholinyl)phenyl]acetamide](/img/structure/B14132356.png)
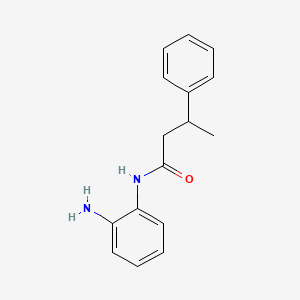
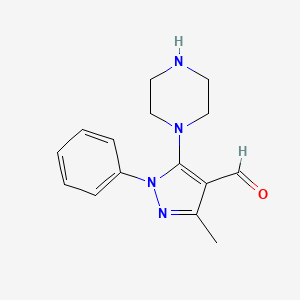

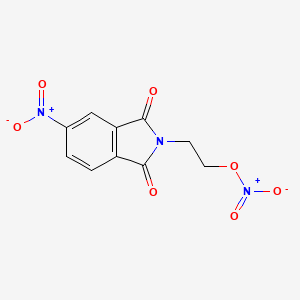

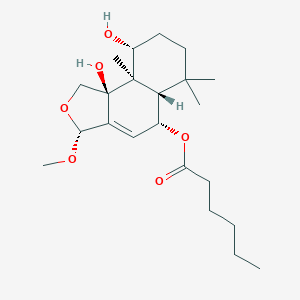

![N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide](/img/structure/B14132419.png)
